Nle-Sta-Ala-Sta
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Overview
Description
Nle-Sta-Ala-Sta is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a norleucylamino moiety. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Sta-Ala-Sta typically involves multi-step organic reactions. The process begins with the preparation of the norleucylamino heptanoic acid derivative, followed by the introduction of the alanyl group. The final step involves the hydroxylation of the compound to achieve the desired structure. Common reagents used in these reactions include various protecting groups, coupling agents, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Nle-Sta-Ala-Sta undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
Nle-Sta-Ala-Sta has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nle-Sta-Ala-Sta involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methylbenzoic acid
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Uniqueness
Compared to similar compounds, Nle-Sta-Ala-Sta stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-[2-[[4-(2-aminohexanoylamino)-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N4O7/c1-7-8-9-17(26)25(36)29-18(10-14(2)3)20(30)12-22(32)27-16(6)24(35)28-19(11-15(4)5)21(31)13-23(33)34/h14-21,30-31H,7-13,26H2,1-6H3,(H,27,32)(H,28,35)(H,29,36)(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDVVQOUJDQIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745632 |
Source
|
Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115388-99-3 |
Source
|
Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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